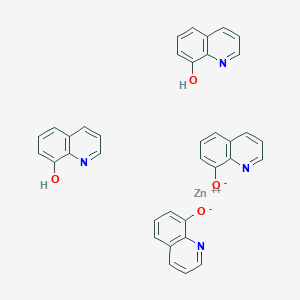
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Übersicht
Beschreibung
“1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine” is a chemical compound with the CAS Number: 32018-56-7 . It has a molecular weight of 187.28 . This compound is stored in an inert atmosphere at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine” is 1S/C13H17N/c1-12-7-9-14 (10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine” is a liquid at room temperature . It is stored in an inert atmosphere at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Research
This compound is a precursor of MPP+, a dopaminergic neurotoxin . It is widely used in research to study Parkinson’s disease models . By inducing Parkinson’s disease in animal models, researchers can study the effects of various treatments and interventions .
Neurochemical Deficits
The compound has been used to study behavioral impairments correlated to neurochemical deficits . This helps in understanding the impact of chemical imbalances in the brain on behavior.
Neuroinflammation Studies
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has been used to study its effects on microglial innate immune memory . This research can provide insights into how the immune system in the brain responds to various stimuli.
Oxidative Stress Research
The compound can metabolize into 1-Methyl-4-phenylpyridinium (MPP+), which induces the production of free radicals, leading to oxidative stress . This makes it useful for studying the effects of oxidative stress on neurons .
Mitochondrial Dysfunction Studies
In dopaminergic neurons, the compound blocks the mitochondrial complex I, leading to mitochondrial dysfunction . This allows researchers to study the role of mitochondria in neurodegenerative diseases .
Neuroprotection Research
The compound has been used to study the protective effects of phenylpropionamides in Parkinson’s disease mice models . This research can help in the development of new neuroprotective therapies .
Apelin Distribution Studies
It has been used to study the effect of docosahexaenoic acid on the apelin distribution of the nervous system . This can provide insights into the role of apelin, a peptide hormone, in the nervous system .
Inclusion Body Formation
The compound shows its effects by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage . This makes it useful for studying the formation and impact of inclusion bodies in neurons .
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (mptp) are known to target themitochondria of neurons .
Mode of Action
Mptp, a similar compound, is converted to 1-methyl-4-phenylpyridinium (mpp+) in the mitochondria of neurons . MPP+ is the active neurotoxin and inhibits mitochondrial complex I , leading to oxidative stress .
Biochemical Pathways
Mptp, a similar compound, is known to causeoxidative stress by inhibiting mitochondrial complex I . This inhibition leads to the production of free radicals and neuronal death .
Pharmacokinetics
Mptp, a similar compound, is known to be metabolized to mpp+ , which can cause free radical production in vivo and lead to oxidative stress .
Result of Action
Mptp, a similar compound, is known to causeoxidative stress and neuronal death .
Action Environment
It’s worth noting that the compound is recommended to be stored in aninert atmosphere at 2-8°C .
Eigenschaften
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-7H,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKBMFMDYFRMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674247 | |
| Record name | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
32018-57-8 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-4-methyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32018-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)






